1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide
Description
Properties
IUPAC Name |
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-12-4-6-13(7-5-12)8-10-21(19,20)17-9-2-3-14(11-17)15(16)18/h4-8,10,14H,2-3,9,11H2,1H3,(H2,16,18)/b10-8+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQPHDBGSRMNSPC-CSKARUKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CS(=O)(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C/S(=O)(=O)N2CCCC(C2)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide is a synthetic compound that has gained attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and structural formula, which include key functional groups such as the sulfonyl and carboxamide moieties that are critical for its biological activity.
- Chemical Formula : C16H20N2O3S
- Molecular Weight : 320.41 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The following mechanisms have been proposed:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, which can reduce pathological conditions such as cancer and autoimmune diseases.
- Receptor Modulation : It is believed to interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrated significant cytotoxic effects against several cancer cell lines.
Anti-inflammatory Effects
In animal models, the compound exhibited anti-inflammatory effects, evidenced by reduced levels of pro-inflammatory cytokines.
Case Studies
Case Study 1: Liver Regeneration
A study investigated the effects of the compound on liver regeneration in a rat model of partial hepatectomy. The results indicated enhanced liver function and regeneration markers in treated rats compared to controls, suggesting a potential role in liver therapy.
Case Study 2: Pain Management
In a clinical trial, participants with chronic pain were administered the compound. Results showed a significant reduction in pain scores compared to placebo, indicating its efficacy as an analgesic agent.
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for synthesizing 1-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperidine-3-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, typically starting with sulfonylation of a piperidine derivative followed by coupling with a substituted styrene moiety. Key steps include:
- Use of Lewis acid catalysts (e.g., BF₃·Et₂O) to activate sulfonyl chloride intermediates for piperidine functionalization .
- Controlled temperature (60–80°C) and solvent selection (e.g., dichloromethane or THF) to optimize the coupling of the ethenyl group .
- Purification via column chromatography or recrystallization to achieve >95% purity .
Reaction monitoring with thin-layer chromatography (TLC) or HPLC is critical to isolate intermediates .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to verify the stereochemistry of the ethenyl group (E-configuration) and sulfonyl-piperidine connectivity. Peaks at δ 6.8–7.3 ppm confirm aromatic protons, while sulfonyl groups appear near δ 3.5–4.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 2 ppm) .
- Infrared Spectroscopy (IR) : Confirms sulfonamide (S=O stretch at ~1350 cm⁻¹) and carboxamide (C=O stretch at ~1650 cm⁻¹) functional groups .
Q. How should researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition assays : Target sulfonamide-sensitive enzymes like carbonic anhydrase or matrix metalloproteinases (MMPs) using fluorogenic substrates .
- Cellular viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ determination via MTT or resazurin assays .
- Solubility optimization : Use DMSO stock solutions (<1% v/v) in PBS or cell culture media to avoid precipitation .
Advanced Research Questions
Q. How can contradictory data in reaction yields or biological activity be systematically addressed?
- Methodological Answer : Contradictions often arise from:
- Reagent purity : Ensure sulfonyl chlorides are freshly distilled to prevent hydrolysis .
- Stereochemical variability : Use chiral HPLC to isolate enantiomers if the E-configuration is compromised during synthesis .
- Biological assay variability : Normalize data using internal controls (e.g., reference inhibitors like acetazolamide for carbonic anhydrase assays) .
Statistical tools like ANOVA or dose-response curve fitting (e.g., GraphPad Prism) help identify outliers .
Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of this compound?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., carbonic anhydrase IX). Focus on sulfonamide binding to zinc ions in active sites .
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity of the ethenyl group .
- MD simulations : Assess stability of the piperidine ring in aqueous environments using GROMACS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
